molecular formula C11H11N3O2S B2801260 6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide CAS No. 2034633-11-7

6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide

Cat. No.: B2801260
CAS No.: 2034633-11-7
M. Wt: 249.29
InChI Key: OHERPMZVCUMCRA-UHFFFAOYSA-N
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Description

6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide is a chemical compound with diverse applications in scientific research. This compound is known for its unique properties, making it valuable in fields such as drug discovery, material science, and organic synthesis.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide are not fully understood due to the limited information available. Thiophene derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions .

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that thiophene derivatives have a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that thiophene derivatives have a wide range of therapeutic properties, suggesting that they may interact with a variety of biomolecules .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. It is known that thiophene derivatives have a wide range of therapeutic properties, suggesting that they may interact with a variety of enzymes or cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. This process can be carried out using various methods, including catalytic and non-catalytic amidation . The reaction conditions often involve the use of coupling reagents or catalysts to activate the carboxylic acid and facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly for its pharmacological effects.

    Industry: Utilized in material science for the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide include other pyrimidine derivatives and thiophene-based compounds. These compounds share structural similarities and may exhibit comparable chemical and biological properties .

Uniqueness

What sets this compound apart is its unique combination of a pyrimidine ring with a thiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-16-10-5-9(13-7-14-10)11(15)12-6-8-3-2-4-17-8/h2-5,7H,6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHERPMZVCUMCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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